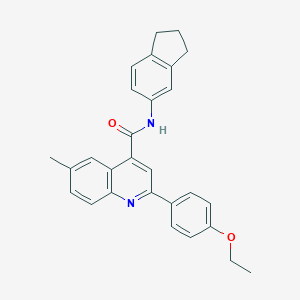![molecular formula C27H23Br2F3N4O B456803 1-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456803.png)
1-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a combination of bromophenyl, indazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. The key steps may include:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.
Introduction of the bromophenyl groups: This step may involve electrophilic aromatic substitution reactions using bromobenzene derivatives.
Formation of the pyrazole moiety: This can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Final coupling: The final step involves coupling the indazole and pyrazole moieties under specific conditions, possibly using catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the electronic properties of the compound.
Substitution: The bromophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: Halogens, nucleophiles, electrophiles, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Materials Science: The unique structural features of this compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Chemical Research: This compound can serve as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE would depend on its specific application. For example:
Pharmacological action: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Materials science: The compound’s electronic properties may influence its behavior in electronic devices or sensors.
Comparison with Similar Compounds
Similar Compounds
- **1-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can be compared with other compounds featuring indazole, pyrazole, or bromophenyl moieties.
Examples: 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole, 3-(4-Bromophenyl)-7-(4-bromophenyl)-2H-indazole, etc.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties such as enhanced stability, specific reactivity, or desirable pharmacological effects.
Properties
Molecular Formula |
C27H23Br2F3N4O |
|---|---|
Molecular Weight |
636.3g/mol |
IUPAC Name |
1-[(7E)-3-(4-bromophenyl)-7-[(4-bromophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C27H23Br2F3N4O/c1-16-13-23(27(30,31)32)33-35(16)15-24(37)36-26(18-7-11-21(29)12-8-18)22-4-2-3-19(25(22)34-36)14-17-5-9-20(28)10-6-17/h5-14,22,26H,2-4,15H2,1H3/b19-14+ |
InChI Key |
UGBGNHPXQWDEON-XMHGGMMESA-N |
SMILES |
CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Br)C3=N2)C5=CC=C(C=C5)Br)C(F)(F)F |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)Br)/C3=N2)C5=CC=C(C=C5)Br)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Br)C3=N2)C5=CC=C(C=C5)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B456720.png)
![Diethyl 5-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B456721.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(4-ethoxyphenyl)-6-methylquinolin-4-yl]methanone](/img/structure/B456726.png)
![4-bromo-N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456728.png)
![5-(3-FLUOROPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456730.png)
![5-(5-Chloro-2-thienyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456731.png)
![N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456732.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456733.png)
![5-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456736.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456738.png)

![2-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456741.png)
![6-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B456742.png)
